tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

boiling point distillation thermal stability

Medicinal chemists require selectively protected azaindole building blocks for kinase inhibitor synthesis. Generic analogs often lack orthogonal protection or adequate purity. 5-Methyl-1-Boc-7-azaindole resolves this: N-Boc allows orthogonal deprotection after C-3 functionalization; 5-methyl mimics adenine N⁶-methyl motif for FGFR, SGK1, BTK inhibitor design; NLT 97% purity ensures direct assay use without false positives; ~18 °C higher boiling point than des-methyl analog ensures stability in high-temp couplings.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B8258657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N(C=C2)C(=O)OC(C)(C)C
InChIInChI=1S/C13H16N2O2/c1-9-7-10-5-6-15(11(10)14-8-9)12(16)17-13(2,3)4/h5-8H,1-4H3
InChIKeyHFGUSLZAJZEVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Core Building Block for Kinase Synthesis


tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a fully synthetic, N-Boc-protected 7‑azaindole (pyrrolo[2,3‑b]pyridine) derivative carrying a single methyl substituent at the 5‑position of the heterocyclic core . The compound is supplied as a research intermediate with a molecular weight of 232.28 g·mol⁻¹ and a molecular formula of C₁₃H₁₆N₂O₂, and it is employed primarily as a Boc‑protected building block in multi‑step syntheses of kinase inhibitors that require a methyl‑substituted azaindole scaffold .

Core Boc-protected 7-azaindole scaffold with C5 methyl substitution for kinase inhibitor synthesis
Protection Orthogonal N-Boc group enables selective deprotection after C3 functionalization
Workflow Multi-step synthesis of 3,5-disubstituted kinase inhibitor libraries and PROTAC intermediates

Why Unsubstituted or Differently Protected Analogs Cannot Replace It


The combination of an N‑Boc protecting group and a C‑5 methyl substituent is not a trivial structural variation. Removing the methyl group (e.g., tert‑butyl 1H‑pyrrolo[2,3‑b]pyridine‑1‑carboxylate, CAS 138343‑77‑8) significantly alters boiling point, density, and hydrogen‑bonding capacity, while omitting the Boc group (e.g., 5‑methyl‑1H‑pyrrolo[2,3‑b]pyridine, CAS 824‑52‑2) eliminates the orthogonal protection required for selective deprotection in complex synthetic sequences [1]. These differences are not compensated by generic analogs and directly affect reaction design, purification, and downstream functionalization.

Methyl group removal alters physicochemical profile
The unsubstituted analog (CAS 138343-77-8) exhibits lower boiling point and different hydrogen-bonding capacity, which may affect thermal processing and reaction design.
Boc omission eliminates orthogonal protection
5-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-52-2) lacks the N-Boc group, preventing selective deprotection strategies essential for complex synthetic sequences.
Generic analogs may not preserve methyl-specific steric effects
The C5 methyl influences steric environment and lipophilicity tuning; alternative substituents or unprotected cores could alter downstream functionalization outcomes.

Quantitative Differentiation Against Closest Analogs


Boiling Point Elevation vs. Unsubstituted N-Boc-7-azaindole

The 5‑methyl congener exhibits a predicted normal boiling point of 345.8 ± 34.0 °C, which is 18.6 °C higher than that of the unsubstituted analog tert‑butyl 1H‑pyrrolo[2,3‑b]pyridine‑1‑carboxylate (327.2 ± 34.0 °C at 760 mmHg) [1]. This difference reflects enhanced intermolecular interactions conferred by the methyl group and may translate into higher thermal tolerance during solvent evaporation or distillation.

Boiling Point Elevation
Predicted comparison
+18.6 °C
Reported boiling point increase vs. unsubstituted N-Boc-7-azaindole may support higher thermal tolerance.
Predicted values from Chemdict/ChemicalBook; experimental confirmation advised.
boiling point distillation thermal stability

Density Reduction Enabling Higher Molar Volume

The 5‑methyl derivative has a predicted density of 1.12 ± 0.1 g·cm⁻³, which is lower than the 1.135 g·mL⁻¹ reported for the non‑methylated comparator at 25 °C [1]. This small reduction in density corresponds to a ~4 % increase in molar volume, which can influence dissolution rates and mass transfer in biphasic reactions.

Density Reduction
Predicted comparison
~ –0.015 g·cm⁻³
Lower density corresponds to ~4 % molar volume increase, which may influence dissolution and mass transfer.
Predicted density; experimental validation recommended for process design.
density molar volume formulation

Higher Purity Grade Availability for Procurement

While the unsubstituted analog tert‑butyl 1H‑pyrrolo[2,3‑b]pyridine‑1‑carboxylate is commonly listed at 95 % purity , the 5‑methyl target compound is offered with a minimum purity of NLT 97 % by MolCore, in addition to a 95 % option from Leyan . This higher purity grade is particularly relevant for medicinal chemistry campaigns where trace impurities can confound biological assay interpretation.

Purity Grade
Supplier specification
NLT 97 % available
Higher minimum purity specification vs. common 95 % analog may reduce in-house purification needs.
Based on commercial supplier listings; verify current COA for lot-specific data.
purity quality control procurement

Molecular Weight and Lipophilicity Shift for Library Design

The 5‑methyl substitution increases the molecular weight to 232.28 Da compared with 218.25 Da for the unsubstituted N‑Boc‑7‑azaindole . Although no experimental logP is available for either compound, the addition of a methyl group while retaining the Boc protection is expected to moderately increase lipophilicity, a property that can be tuned in library design to improve membrane permeability without introducing unnecessary hydrogen‑bond donors.

Molecular Weight Shift
Class-level inference
+14.03 Da
Modest MW increase with methyl retention indicates controlled lipophilicity tuning for lead optimization.
No experimental logP; the shift supports library design without adding H-bond donors.
molecular weight lipophilicity drug likeness

Procurement-Relevant Application Scenarios


Synthesis of 3,5-Disubstituted Kinase Inhibitor Libraries

The Boc‑protected 5‑methyl scaffold is an ideal entry point for parallel synthesis of 3‑substituted analogs targeting FGFR, SGK1, or BTK kinases. The methyl group at C‑5 mimics the natural adenine N⁶‑methyl motif while the Boc group permits selective deprotection after C‑3 functionalization, a strategy validated in kinase inhibitor patent literature [1].

High-Temperature Reactions Requiring Thermally Stable Intermediates

With a predicted boiling point ~18 °C above that of the non‑methylated analog, the compound is better suited for solvent‑intensive processes such as high‑temperature amidation or Buchwald–Hartwig coupling where lower‑boiling intermediates would be lost prematurely [2].

High-Purity Building Blocks for Medicinal Chemistry Campaigns

The availability of a NLT 97 % purity grade allows medicinal chemists to use the compound directly in biochemical assays without additional purification, minimizing the risk of impurity‑driven false positives in FGFR or other kinase inhibition screens .

Orthogonally Protected Intermediates for PROTACs or Bioconjugates

The tert‑butyl carbamate (Boc) protection on the pyrrole nitrogen enables orthogonal deprotection strategies under acidic conditions, leaving the 5‑methyl substituent intact for further vector elaboration. This makes the compound a strategic intermediate in the construction of heterobifunctional degraders or fluorescent probes [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Boc-protected C5-methyl azaindole scaffold
C3 functionalization compatibility; deprotection efficiency
High-temperature reactions
Elevated boiling point vs. unmethylated analog
Thermal stability under process conditions; solvent loss mitigation
Assay-ready building blocks
NLT 97 % purity supplier specification
Impurity profiling; biological assay interference testing
PROTAC / bioconjugate intermediates
Orthogonal N-Boc protection strategy
Acid-labile deprotection selectivity; linker attachment integrity
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